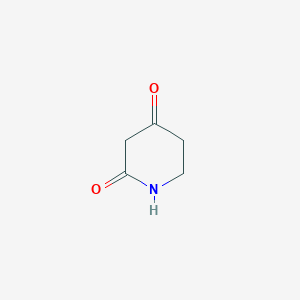
2,4-Piperidinedione
描述
2,4-Piperidinedione is an organic compound with the molecular formula C5H7NO2. It is a piperidine derivative, characterized by a six-membered ring containing two ketone groups at the 2 and 4 positions. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Piperidinedione typically involves the reaction of methyl 2,4-dioxo-piperidine-3-carboxylate with a mixture of acetonitrile and water. The solution is heated to approximately 86°C and maintained for around 4 hours. After the reaction, the solvent is removed under vacuum, and the residue is purified using silica gel column chromatography with a mobile phase of dichloromethane and methanol in a ratio of 100:1. The final product is obtained as a white solid with a yield of 27% .
Industrial Production Methods: In industrial settings, this compound can be synthesized from tert-butyl 2,4-dioxopiperidine-1-carboxylate. This involves adding trifluoroacetic acid to a solution of the tert-butyl ester in dichloromethane at 0°C, followed by stirring at room temperature for 1 hour. The reaction is monitored by thin-layer chromatography .
化学反应分析
Types of Reactions: 2,4-Piperidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex piperidine derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学研究应用
2,4-Piperidinedione is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: this compound is used in the production of dyes, adhesives, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Piperidinedione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor to drugs that modulate enzyme activity or receptor function. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby influencing their activity and leading to therapeutic effects .
相似化合物的比较
2-Piperidinone: Another piperidine derivative with a single ketone group at the 2 position.
3-Piperidinone: Similar to 2-Piperidinone but with the ketone group at the 3 position.
4-Piperidinone: Contains a ketone group at the 4 position.
Uniqueness: 2,4-Piperidinedione is unique due to the presence of two ketone groups, which significantly enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its mono-ketone counterparts .
属性
IUPAC Name |
piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZDMDLRIQQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447085 | |
| Record name | 2,4-Piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-30-2 | |
| Record name | 2,4-Piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Piperidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of piperidine-2,4-dione?
A1: Piperidine-2,4-dione has a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol.
Q2: What spectroscopic data is available for characterizing piperidine-2,4-dione?
A2: Various spectroscopic techniques are employed to characterize piperidine-2,4-dione. Researchers often utilize 1H and 13C NMR spectroscopy to determine the structural features and confirm the compound's identity. [, , ] Infrared (IR) spectroscopy provides insights into the functional groups present, while mass spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern. []
Q3: Can you elaborate on the use of Dieckmann cyclization in synthesizing substituted piperidine-2,4-diones?
A4: Dieckmann cyclization is a versatile reaction for forming cyclic β-keto esters. In the context of piperidine-2,4-diones, researchers employ suitably substituted diesters or related compounds as starting materials. Under basic conditions, these molecules undergo intramolecular cyclization to form the desired piperidine-2,4-dione core. The reaction conditions can be optimized to achieve regioselective synthesis of specific isomers. [, , ]
Q4: Are there specific challenges associated with synthesizing piperidine-2,4-diones?
A5: Achieving regioselectivity in reactions involving piperidine-2,4-diones can be challenging due to the presence of multiple reactive sites. Researchers have explored strategies like protecting groups and carefully controlling reaction conditions to overcome these challenges and selectively functionalize specific positions on the molecule. []
Q5: What are the potential applications of piperidine-2,4-diones?
A6: Piperidine-2,4-dione derivatives demonstrate a broad spectrum of biological activities, making them promising candidates for drug development. Research suggests their potential as antibacterial, [] anti-inflammatory, [] anti-HIV, [] and anti-epileptic agents. []
Q6: Can piperidine-2,4-diones be used as intermediates in the synthesis of other valuable compounds?
A7: Yes, these compounds serve as versatile building blocks in organic synthesis. They are valuable intermediates in preparing natural products and other biologically relevant molecules. [, , ] For instance, they are precursors to 6-aryl-4-hydroxypiperidin-2-ones and 4-hydroxypipecolic acids. []
Q7: Have any piperidine-2,4-dione derivatives shown significant biological activity?
A8: Yes, several derivatives have exhibited potent biological activities. Notably, (R)-6-adamantane derivatives of piperidine-2,4-dione displayed promising efficacy in treating mice infected with the rimantadine-resistant influenza A virus. [] These compounds effectively reduced viral titer in the lungs and improved survival rates.
Q8: What is the mechanism of action of these antiviral piperidine-2,4-dione derivatives?
A9: While the exact mechanism of action for all derivatives is still under investigation, some studies suggest they may target the M2 protein of the influenza A virus. The M2 protein plays a crucial role in viral replication, and inhibiting its function can effectively disrupt the viral life cycle. []
Q9: What is known about the structure-activity relationship (SAR) of piperidine-2,4-diones?
A10: Understanding the SAR is crucial for designing more potent and selective drug candidates. Studies have shown that modifications at various positions on the piperidine-2,4-dione ring can significantly impact its biological activity. For instance, introducing specific substituents can enhance activity against particular targets, while others might improve pharmacokinetic properties. [, , ]
Q10: Can you provide specific examples of how substituents affect the activity of piperidine-2,4-diones?
A11: In a study on herbicidal analogues of piperidine-2,4-diones, researchers found that the presence and nature of substituents significantly influenced their activity against Echinochloa crus-galli. The study highlighted the importance of hydrophobic, steric, and electronic parameters in determining the herbicidal potency. The optimal van der Waals volume for R2 was found to be around 41.8 Å3, and a specific steric parameter (B4) equal to 3 correlated with the lowest herbicidal activity. []
Q11: What are the challenges and future directions in developing piperidine-2,4-dione-based drugs?
A11: Despite the promising activities, further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. This includes improving their solubility, bioavailability, and metabolic stability. Addressing potential toxicity concerns and understanding their long-term effects are also crucial steps in the drug development process.
Q12: Are there any computational studies related to piperidine-2,4-diones?
A13: Computational chemistry plays a vital role in understanding the properties and behavior of these compounds. Researchers use molecular modeling and simulations to predict their interactions with biological targets, optimize their structures for desired activities, and explore their potential applications in various fields. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


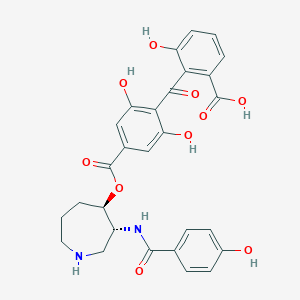

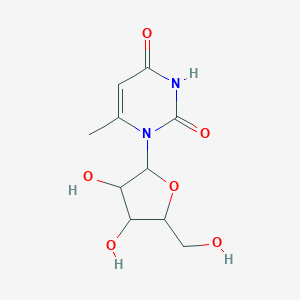
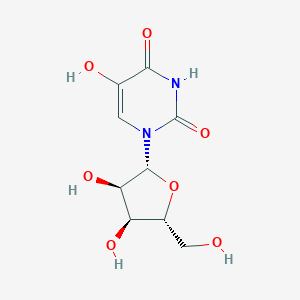
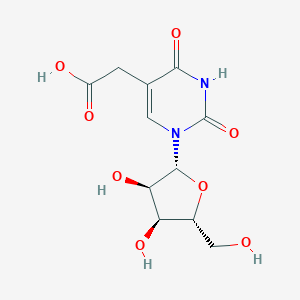
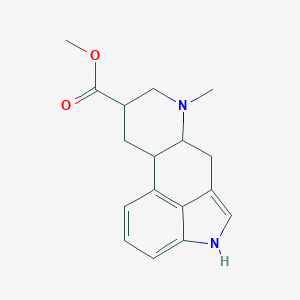
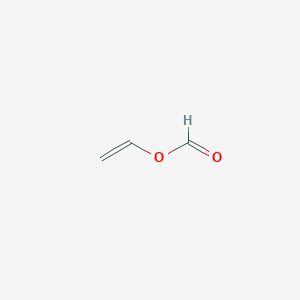
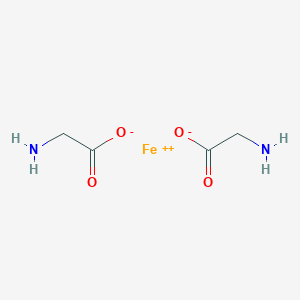
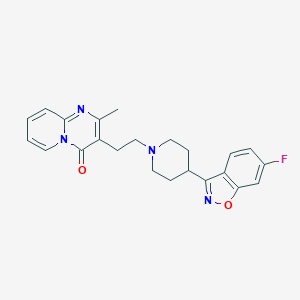
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)
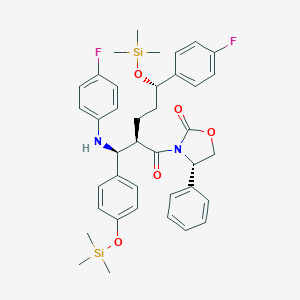
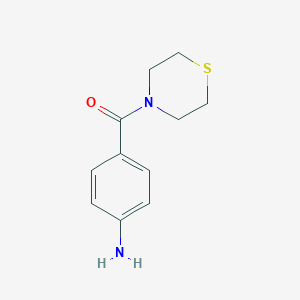
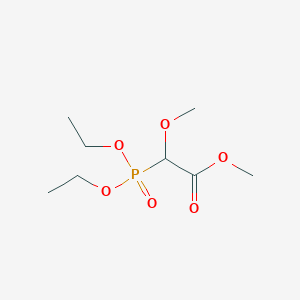
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
